

Lirimilast (BAY 19-8004): A Technical Overview of its Discovery and Development

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Compound of Interest

Compound Name: *Lirimilast*

Cat. No.: *B1674866*

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Abstract

Lirimilast (BAY 19-8004) was a promising second-generation, potent, and selective phosphodiesterase-4 (PDE4) inhibitor developed by Bayer for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Its development reached Phase 2 clinical trials before being discontinued. This technical guide provides a comprehensive overview of the discovery and development history of **Lirimilast**, detailing its mechanism of action, preclinical and clinical findings, and the eventual cessation of its development program. All available quantitative data is summarized, and where specific experimental protocols were not publicly available, standardized methodologies are described.

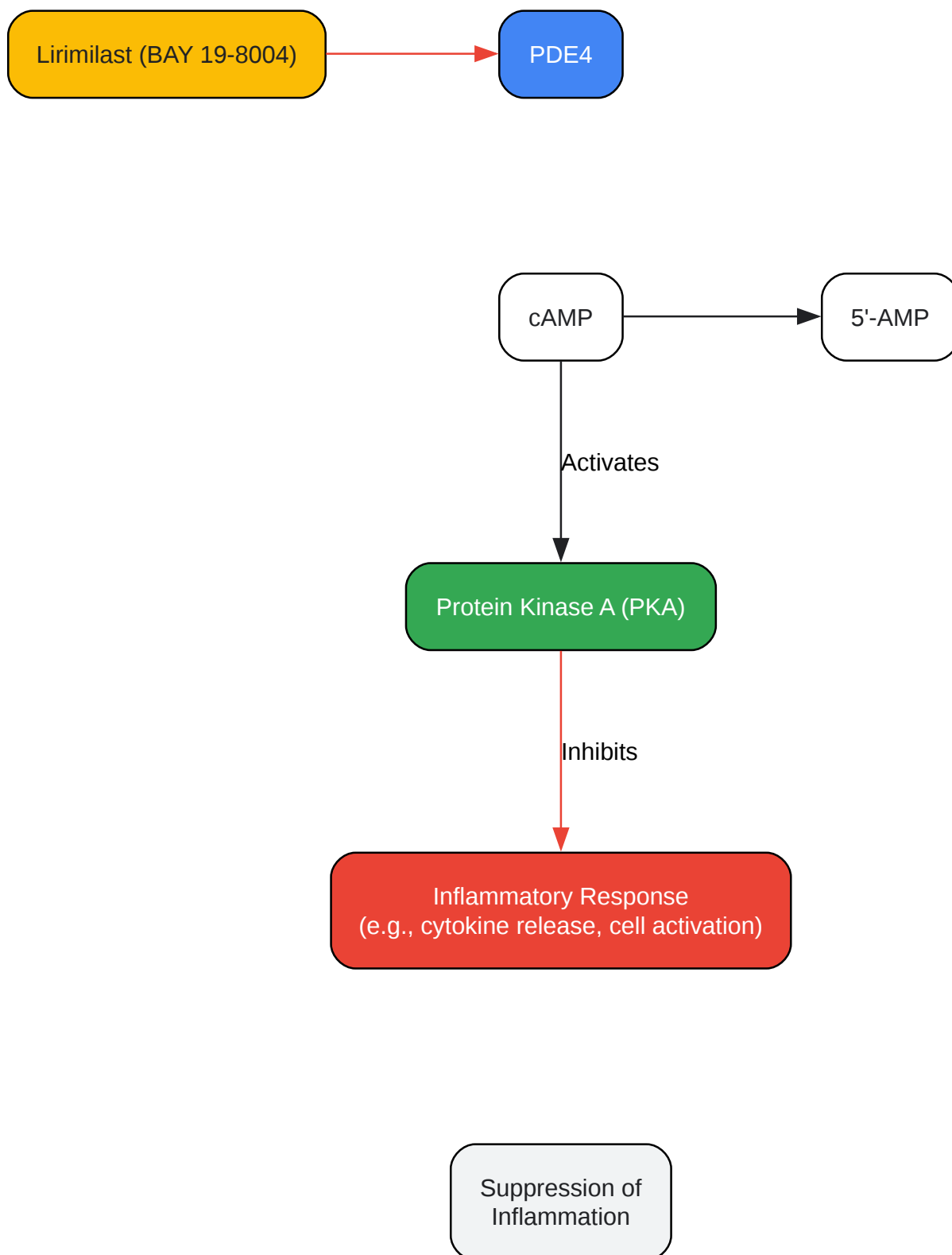
Introduction

Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and the production of pro-inflammatory mediators. This mechanism provides a strong rationale for the development of PDE4 inhibitors as anti-inflammatory therapeutics for respiratory diseases such as asthma and COPD. **Lirimilast** emerged as a second-generation PDE4 inhibitor, aiming to improve upon the therapeutic window of first-generation compounds that were often limited by side effects like nausea and emesis.

Discovery and Preclinical Development

Mechanism of Action

Lirimilast is a potent and selective inhibitor of the PDE4 enzyme. By blocking the hydrolytic activity of PDE4, **Lirimilast** increases intracellular concentrations of cAMP. This elevation in cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates and inactivates key components of the inflammatory signaling pathways, leading to a broad anti-inflammatory effect.



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Caption: Mechanism of action of **Lirimilast** as a PDE4 inhibitor.

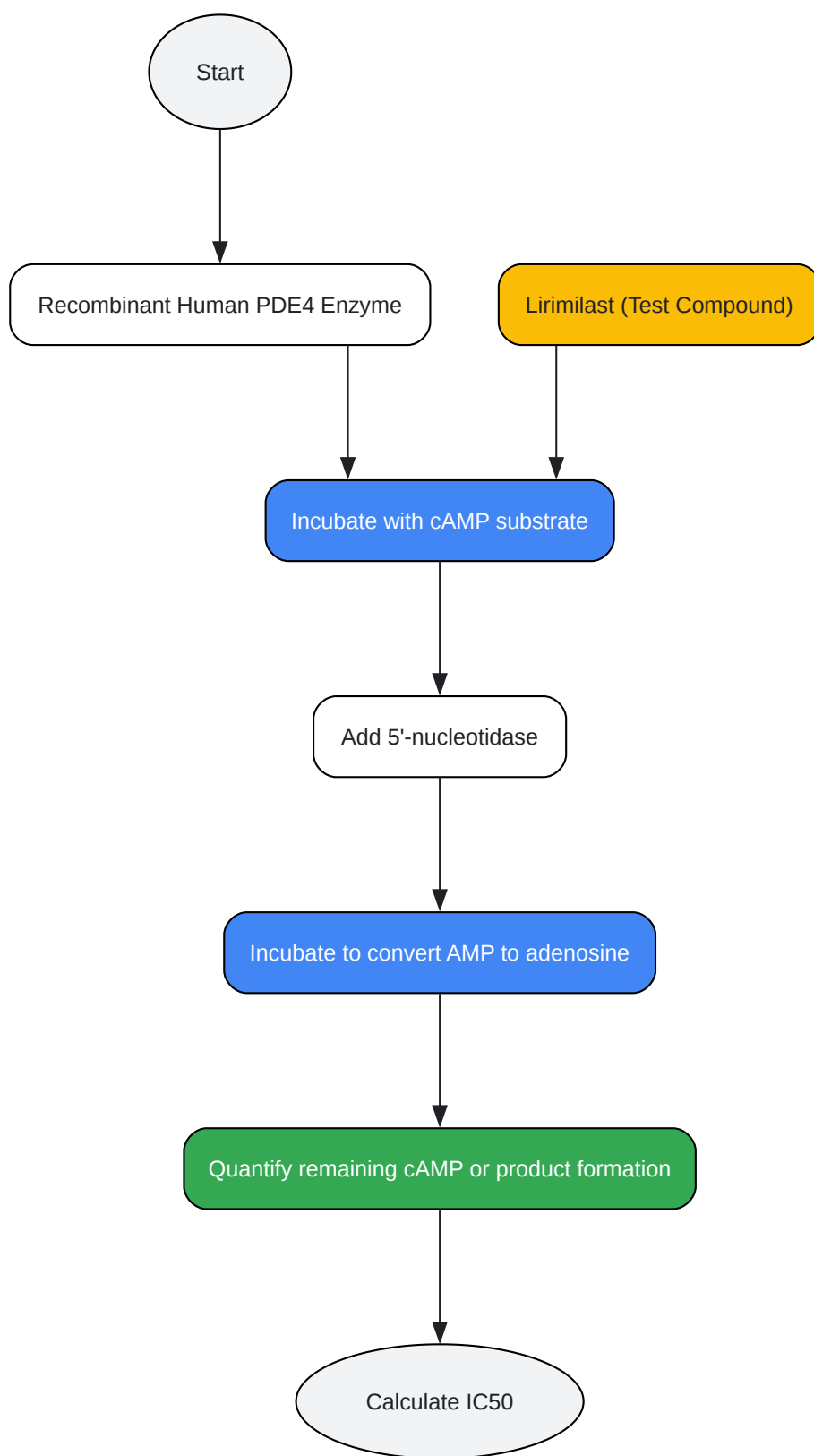
In Vitro Pharmacology

Lirimilast demonstrated potent inhibition of PDE4 in preclinical studies. While specific IC50 values for the different PDE4 subtypes (A, B, C, and D) are not publicly available, it was positioned as a selective PDE4 inhibitor.

Table 1: In Vitro Potency of **Lirimilast**

Parameter	Value	Source
PDE4 Inhibition (IC50)	49 nM	[1]

A standard method for determining PDE4 inhibitory activity involves a multi-step enzymatic assay.



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Caption: Generalized workflow for a PDE4 inhibition assay.

The protocol typically involves:

- **Enzyme and Compound Preparation:** Recombinant human PDE4 enzyme is used. **Lirimilast** is prepared in various concentrations.
- **Reaction Initiation:** The enzyme and inhibitor are pre-incubated, followed by the addition of the substrate, cAMP.
- **Reaction Termination and Product Formation:** The reaction is stopped, and the resulting 5'-AMP is converted to adenosine by a 5'-nucleotidase.
- **Detection:** The amount of remaining cAMP or the generated adenosine is quantified, often using methods like scintillation proximity assay (SPA), fluorescence polarization (FP), or HPLC.
- **Data Analysis:** The concentration of **Lirimilast** that inhibits 50% of the PDE4 activity (IC50) is calculated from the dose-response curve.

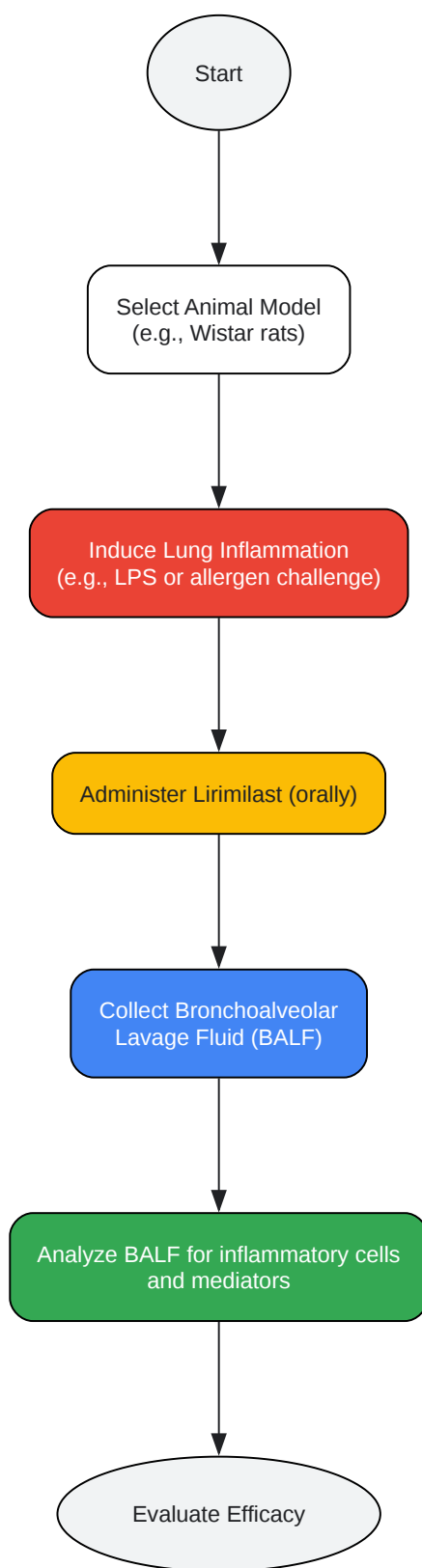
In Vivo Pharmacology

Lirimilast demonstrated oral activity and anti-inflammatory effects in animal models.

Table 2: In Vivo Preclinical Data for **Lirimilast**

Animal Model	Efficacy	Source
Guinea Pig	Orally active at 3 mg/kg	[1]
Primates	Orally active at 0.1 mg/kg/day	[1]
Rat (Lung Neutrophilic Inflammation)	3-fold more potent than Cilomilast	[1]

To assess the in vivo efficacy of anti-inflammatory compounds for respiratory diseases, rodent models of lung inflammation are commonly used.



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Caption: General workflow for in vivo lung inflammation studies.

A typical protocol would involve:

- **Animal Selection:** Specific pathogen-free rodents, such as Wistar rats or Brown Norway rats (for allergic models), are used.
- **Induction of Inflammation:** Lung inflammation is induced by intratracheal, intranasal, or aerosolized administration of an inflammatory stimulus like lipopolysaccharide (LPS) for neutrophilic inflammation or an allergen (e.g., ovalbumin) for eosinophilic inflammation.
- **Drug Administration:** **Lirimilast** is administered orally at various doses before or after the inflammatory challenge.
- **Sample Collection:** At a specified time point after the challenge, animals are euthanized, and bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs.
- **Analysis:** The BAL fluid is analyzed for total and differential inflammatory cell counts (neutrophils, eosinophils, macrophages, lymphocytes) and levels of pro-inflammatory cytokines and chemokines.

Pharmacokinetics and Toxicology

Detailed preclinical pharmacokinetic and toxicology data for **Lirimilast** are not extensively available in the public domain. As a second-generation PDE4 inhibitor, its development would have focused on demonstrating a favorable safety profile, particularly concerning the gastrointestinal side effects commonly associated with this class of drugs.

Clinical Development

Lirimilast (BAY 19-8004) progressed to Phase 2 clinical trials for the treatment of asthma and COPD.

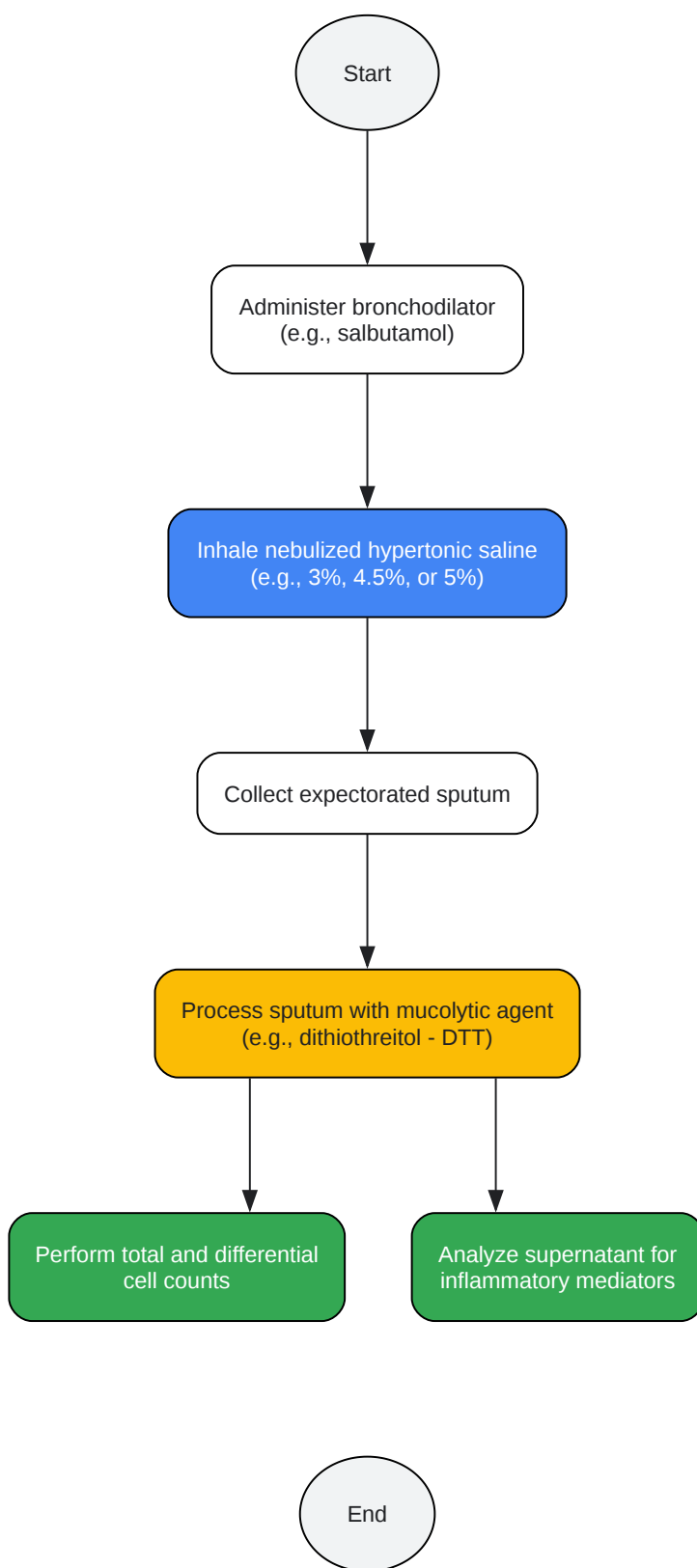
Clinical Trial in Asthma and COPD

A randomized, double-blind, placebo-controlled trial evaluated the efficacy of **Lirimilast** in patients with asthma and COPD.

Table 3: Summary of a Clinical Trial of **Lirimilast**

Parameter	Details
Study Design	Randomized, double-blind, placebo-controlled
Patient Population	7 patients with asthma, 11 patients with COPD
Treatment	Liramilast 5 mg once daily for 1 week
Primary Endpoint	Trough Forced Expiratory Volume in 1 second (FEV1)
Secondary Endpoints	Markers of inflammation in induced sputum
Results (FEV1)	No significant improvement in FEV1 in either group
Results (Sputum Markers)	No significant change in sputum cell counts in either group. Small but significant reductions in sputum levels of albumin and eosinophil cationic protein in COPD patients.

The collection and analysis of induced sputum is a non-invasive method to assess airway inflammation.



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Caption: Standardized workflow for sputum induction and analysis.

The standardized procedure includes:

- Pre-medication: Patients typically receive a short-acting beta2-agonist to minimize bronchoconstriction.
- Induction: Patients inhale nebulized hypertonic saline for a set period.
- Collection: Sputum is expectorated into a sterile container.
- Processing: The sputum is treated with a mucolytic agent like dithiothreitol (DTT) to break down the mucus and allow for cell dispersion.
- Cell Counting: Total cell counts are performed, and slides are prepared for differential cell counts (macrophages, neutrophils, eosinophils, lymphocytes, and bronchial epithelial cells).
- Supernatant Analysis: The supernatant can be analyzed for various inflammatory mediators, such as eosinophil cationic protein (ECP), myeloperoxidase (MPO), interleukin-8 (IL-8), and albumin.

Discontinuation of Development

The clinical development of **Lirimilast** (BAY 19-8004) was discontinued by Bayer. While an official, detailed press release from Bayer outlining the specific reasons for the discontinuation is not readily available, the cessation of development for many PDE4 inhibitors has been attributed to a lack of sufficient efficacy in later-stage clinical trials or an unfavorable side-effect profile that does not offer a significant advantage over existing therapies.^[1]

Conclusion

Lirimilast (BAY 19-8004) was a potent, second-generation PDE4 inhibitor that showed promise in preclinical models of respiratory inflammation. Its development progressed to Phase 2 clinical trials, where it demonstrated some anti-inflammatory effects in COPD patients but did not show a significant improvement in lung function. The eventual discontinuation of its development highlights the challenges in translating the anti-inflammatory potential of PDE4 inhibitors into robust clinical efficacy for complex diseases like asthma and COPD, while maintaining a favorable safety and tolerability profile. The story of **Lirimilast** contributes to the

broader understanding of the development of PDE4 inhibitors and the hurdles that must be overcome to bring new therapies for chronic respiratory diseases to patients.

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References

- 1. ABCD of the phosphodiesterase family: interaction and differential activity in COPD - PMC [pmc.ncbi.nlm.nih.gov]
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